Flutianil
Overview
Description
Flutianil is a novel fungicide belonging to the chemical class of cyano-methylene thiazolidines. It is primarily used to control powdery mildew on various crops, including apples, cherries, grapes, strawberries, cantaloupes, cucumbers, and squash . This compound has been registered for use in several countries, including the United States, Japan, and the European Union .
Mechanism of Action
This compound is a novel fungicide that has shown significant efficacy in controlling powdery mildew on various crops . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets powdery mildew, a widespread plant disease caused by various species of Erysiphales . The primary site of action of this compound is believed to be the haustoria , specialized structures that powdery mildew fungi form within host cells to extract nutrients .
Mode of Action
This compound operates through a novel mode of action termed as "functional inhibition of the haustorium" . This means that this compound interferes with the function of the haustoria, thereby inhibiting the nutrient absorption process essential for the survival and reproduction of the powdery mildew fungi . Importantly, there is no cross-resistance between this compound and other existing fungicides .
Biochemical Pathways
This compound’s mode of action affects the biochemical pathways associated with nutrient absorption in the haustoria . By inhibiting the function of the haustoria, this compound disrupts the metabolic flow of the host, which is redirected by the haustoria . This disruption prevents the powdery mildew fungi from obtaining the nutrients they need to grow and reproduce .
Pharmacokinetics
This compound is characterized by its high residual and translaminar activities, as well as its rainfastness . This means that the fungicide remains effective for a long period after application, can penetrate plant tissues, and is resistant to being washed away by rain . These properties enhance the bioavailability of this compound, ensuring that it reaches its target and exerts its antifungal effect .
Result of Action
The result of this compound’s action is the effective control of powdery mildew. By inhibiting the function of the haustoria, this compound prevents the fungi from absorbing nutrients, thereby inhibiting their growth and reproduction . This leads to a reduction in the population of the powdery mildew fungi, helping to protect the crops from disease .
Action Environment
The action of this compound is influenced by environmental factors. For instance, its high residual and translaminar activities and rainfastness allow it to remain effective in various weather conditions . .
Biochemical Analysis
Biochemical Properties
Flutianil interacts with various biomolecules in its role as a fungicide. It has been observed to inhibit haustorium formation and further fungal development . The haustorium is a specialized invasive structure that forms during the infection process of powdery mildew . This compound’s interaction with this structure suggests it may have a unique mode of action compared to other fungicides .
Cellular Effects
This compound has a significant impact on cellular processes. It affects the host cell’s haustorial formation and nutrient absorption . This disruption of nutrient absorption inhibits the growth and development of the fungus, effectively controlling the spread of powdery mildew .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the haustorium, a key structure in the life cycle of powdery mildew . This compound does not inhibit the early infection behavior of the fungus, such as conidium bursting, primary and appressorial germinations, and hook formations . It does inhibit haustorium formation and subsequent secondary hyphal elongation .
Temporal Effects in Laboratory Settings
This compound exhibits high residual and translaminar activities . It also shows curative activity against powdery mildew at extremely low concentrations
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of this compound dosage in animal models. It has been reported that this compound has a low mammalian toxicity .
Transport and Distribution
This compound is known to be volatile and has a very low solubility . It is persistent in soils , suggesting that it may be transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flutianil involves the reaction of a thiazolidine derivative with a cyano-methylene group. The detailed synthetic route includes the following steps:
- Preparation of the thiazolidine derivative.
- Introduction of the cyano-methylene group through a nucleophilic substitution reaction.
- Purification and isolation of the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
- Large-scale preparation of the thiazolidine derivative.
- Controlled introduction of the cyano-methylene group.
- Purification using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Flutianil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the cyano-methylene group.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated and carboxylated derivatives.
Reduction: Formation of reduced cyano-methylene derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Flutianil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of cyano-methylene thiazolidines.
Biology: Investigated for its antifungal properties and its effects on fungal pathogens.
Industry: Used in agriculture to control powdery mildew and improve crop yield.
Comparison with Similar Compounds
Flutianil is unique among fungicides due to its novel mode of action and its effectiveness against powdery mildew. Similar compounds include:
Benzimidazoles: These fungicides target fungal microtubules but have a high risk of resistance development.
Triazoles: These compounds inhibit sterol biosynthesis in fungi but also face resistance issues.
Strobilurins: These fungicides inhibit mitochondrial respiration in fungi but are prone to resistance.
This compound stands out due to its lack of cross-resistance with other fungicides and its novel mode of action, making it a valuable tool in integrated pest management programs .
Properties
IUPAC Name |
(2Z)-2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4N2OS2/c1-26-15-5-3-2-4-14(15)25-8-9-27-18(25)17(11-24)28-16-10-12(19(21,22)23)6-7-13(16)20/h2-7,10H,8-9H2,1H3/b18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXUEPOHGFWQKF-ZCXUNETKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCSC2=C(C#N)SC3=C(C=CC(=C3)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N\2CCS/C2=C(/C#N)\SC3=C(C=CC(=C3)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058225 | |
Record name | Flutianil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958647-10-4 | |
Record name | Flutianil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958647-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flutianil [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958647104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flutianil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | flutianil (ISO); (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]thio}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUTIANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11KT64027Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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